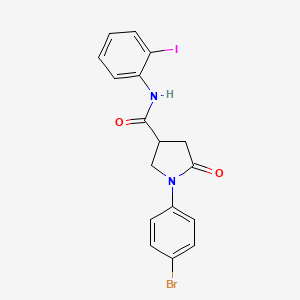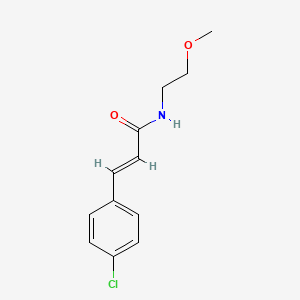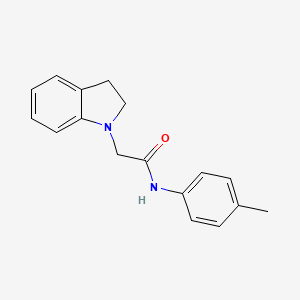
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-0539, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer treatment.
Wirkmechanismus
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are critical for the survival and proliferation of cancer cells, ultimately resulting in cell death.
Biochemical and physiological effects:
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of tumors and prolong survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for BRD4, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective against all types of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Zukünftige Richtungen
For research on 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide include investigating its potential as a combination therapy with other cancer drugs, determining the optimal dosage and treatment regimen, and identifying biomarkers that can predict response to treatment. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in humans.
Synthesemethoden
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a one-pot, three-step reaction. The first step involves the reaction of 4-bromobenzaldehyde and ethyl acetoacetate to form 1-(4-bromophenyl)-3-oxobut-1-en-1-yl acetate. The second step involves the reaction of the above product with hydrazine hydrate to form 1-(4-bromophenyl)-3-hydrazinylidene-4-oxobut-2-en-1-yl acetate. The final step involves the reaction of the above product with 2-iodobenzoic acid to form 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a key role in the regulation of gene expression. BRD4 has been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. Therefore, 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be used as a therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSZXSUXSSQAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B5148664.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)

![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5148693.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)